Diethyl Butylethylmalonate-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

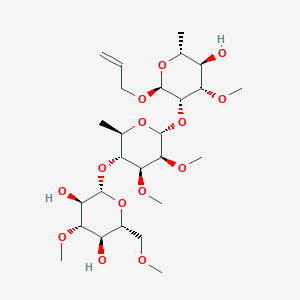

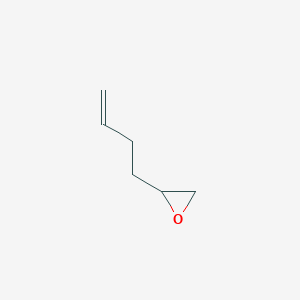

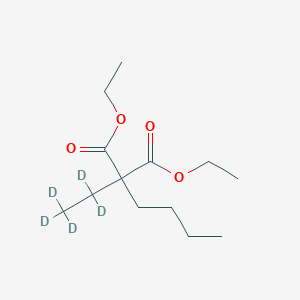

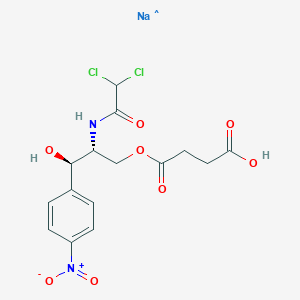

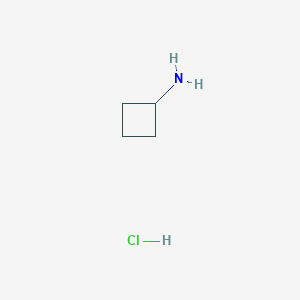

Diethyl Butylethylmalonate-d5 is a deuterium-labeled analog of Diethyl Butylethylmalonate. It is a stable isotope-labeled compound with the molecular formula C13H19D5O4 and a molecular weight of 249.36 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl Butylethylmalonate-d5 typically involves the deuteration of Diethyl Butylethylmalonate. The process begins with the preparation of sodium ethoxide by reacting sodium with ethanol. This is followed by the reaction of diethyl malonate with sodium ethoxide to form the sodium derivative of diethyl malonate. The sodium derivative is then reacted with butyl bromide and ethyl bromide to form Diethyl Butylethylmalonate. Finally, the compound undergoes deuteration to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas or deuterated reagents is common in the deuteration step to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Diethyl Butylethylmalonate-d5 undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ethyl or butyl groups are replaced by other substituents.

Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form β-keto esters.

Hydrolysis: The ester groups in this compound can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

Sodium Ethoxide: Used in the initial preparation of the sodium derivative of diethyl malonate.

Butyl Bromide and Ethyl Bromide: Used in the alkylation step to introduce the butyl and ethyl groups.

Deuterium Gas or Deuterated Reagents: Used in the deuteration step to achieve isotopic labeling.

Major Products Formed

The major products formed from the reactions of this compound include substituted malonates, β-keto esters, and carboxylic acids .

Scientific Research Applications

Diethyl Butylethylmalonate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Metabolic Research: Used to study metabolic pathways in vivo in a safe manner.

Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.

Clinical Diagnostics: Used for imaging, diagnosis, and newborn screening.

Organic Chemistry: Used as a chemical reference for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of Diethyl Butylethylmalonate-d5 involves its participation in various chemical reactions due to its ester functional groups. The deuterium labeling allows researchers to trace the compound in metabolic studies and understand its interactions at the molecular level. The compound can act as a substrate in enzymatic reactions, providing insights into enzyme mechanisms and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Diethyl Malonate: A non-deuterated analog used in the synthesis of barbiturates, artificial flavorings, and vitamins.

Diethyl 2-n-Butylmalonate: A derivative used in the synthesis of peptide deformylase inhibitors against drug-resistant bacteria.

Uniqueness

Diethyl Butylethylmalonate-d5 is unique due to its stable isotope labeling, which makes it valuable for tracing and studying metabolic pathways. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis in various research applications .

Properties

IUPAC Name |

diethyl 2-butyl-2-(1,1,2,2,2-pentadeuterioethyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-5-9-10-13(6-2,11(14)16-7-3)12(15)17-8-4/h5-10H2,1-4H3/i2D3,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFFBDXXUZAUAK-QKLSXCJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(CCCC)(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)

![5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol](/img/structure/B51894.png)